molecular formula C11H19N3S B2416841 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 777879-36-4

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2416841
CAS No.: 777879-36-4
M. Wt: 225.35
InChI Key: KLYYEPJPHGPTAT-UHFFFAOYSA-N
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Description

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is a common motif in many pharmaceuticals, making it a valuable scaffold for drug development.

    Agriculture: It can be used as a fungicide or pesticide due to its biological activity against various plant pathogens.

    Materials Science: The compound can be incorporated into polymers or coatings to impart specific properties such as antimicrobial activity or chemical resistance.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The triazole ring can bind to metal ions or active sites of enzymes, disrupting their function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the cyclohexylmethyl and ethyl substituents.

    5-(Cyclohexylmethyl)-1,2,4-triazole-3-thiol: Similar structure but without the ethyl group.

    4-Ethyl-1,2,4-triazole-3-thiol: Similar structure but without the cyclohexylmethyl group.

Uniqueness

5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the cyclohexylmethyl and ethyl substituents, which can influence its chemical reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development in various fields.

Properties

IUPAC Name

3-(cyclohexylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYEPJPHGPTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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